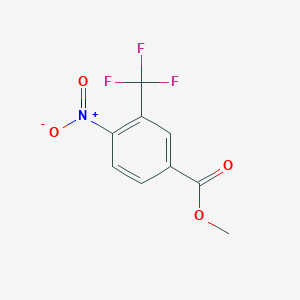

Methyl 4-nitro-3-(trifluoromethyl)benzoate

説明

“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a chemical compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Synthesis Analysis

The synthesis of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” and similar compounds has been reported in the literature . The reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .Molecular Structure Analysis

The molecular formula of “Methyl 4-nitro-3-(trifluoromethyl)benzoate” is C9H6F3NO4 . Its average mass is 249.143 Da and its monoisotopic mass is 249.024887 Da .Chemical Reactions Analysis

The nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis

“Methyl 4-nitro-3-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .科学的研究の応用

C9H5F3NO4\text{C}_9\text{H}_5\text{F}_3\text{NO}_4C9H5F3NO4

, contains both a nitro group and a trifluoromethyl group. Its unique structure makes it interesting for various applications. Here are six distinct areas where this compound has been studied:- Methyl 4-nitro-3-(trifluoromethyl)benzoate has been investigated as a potential pharmacophore in drug design. Researchers explore its interactions with biological targets, aiming to develop novel drugs with improved efficacy and safety profiles .

- The compound’s unique functional groups may contribute to its pesticidal properties. Researchers study its effects on pests, weeds, and plant diseases, aiming to develop environmentally friendly agrochemicals .

Medicinal Chemistry and Drug Development

Agrochemicals and Pesticides

Analytical Chemistry and Standardization

Safety and Hazards

When handling “Methyl 4-nitro-3-(trifluoromethyl)benzoate”, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound can undergo various chemical reactions, such as reduction . The nitro group in the compound could potentially be reduced to an amine, which could then interact with its targets .

Biochemical Pathways

The compound’s potential to undergo reduction suggests it could participate in redox reactions and impact related biochemical pathways .

Pharmacokinetics

Its solubility and stability properties suggest that it could potentially be absorbed and distributed in the body .

Result of Action

Based on its chemical structure and potential reactions, it could potentially cause changes at the molecular level, such as the reduction of the nitro group to an amine .

Action Environment

The action of Methyl 4-nitro-3-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, its stability and reactivity could be affected by temperature and pH . Furthermore, its solubility suggests that it could potentially be influenced by the presence of certain solvents .

特性

IUPAC Name |

methyl 4-nitro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-7(13(15)16)6(4-5)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCQMMCPINDPIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2479105.png)

![2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2479107.png)

![N-[(1-Benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2479111.png)

![(Z)-N-[(2-Chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2479121.png)

![5-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2479123.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2479128.png)